molecular formula C17H20ClNO3 B11300239 8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11300239
M. Wt: 321.8 g/mol
InChI Key: WHSIJRGPMOMCCX-UHFFFAOYSA-N
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Description

The compound 8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the cyclopenta[c]chromenone family, characterized by a fused bicyclic core with diverse substituents influencing physicochemical and biological properties. This article compares its substituent effects, molecular properties, and functional attributes with related compounds.

Properties

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

8-chloro-6-(diethylaminomethyl)-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C17H20ClNO3/c1-3-19(4-2)9-13-15(20)14(18)8-12-10-6-5-7-11(10)17(21)22-16(12)13/h8,20H,3-7,9H2,1-2H3

InChI Key

WHSIJRGPMOMCCX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C2C(=CC(=C1O)Cl)C3=C(CCC3)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone. This intermediate is then subjected to further reactions to introduce the chloro and diethylamino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chloro group with an amine yields an amino derivative .

Scientific Research Applications

8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound features:

  • Chlorine at position 8.
  • (Diethylamino)methyl group at position 4.
  • Hydroxy group at position 7.

Key analogs and their substituents (Figure 1):

Compound Name Position 6 Position 7 Position 8
Target Compound (Diethylamino)methyl Hydroxy Chlorine
8-Chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one - (2-Chlorobenzyl)oxy Chlorine
8-Chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one - (4-Methoxybenzyl)oxy Chlorine
8-Acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Methyl Hydroxy Acetyl

Key Observations :

  • Position 6: The (diethylamino)methyl group introduces a basic, polar moiety, likely enhancing water solubility compared to non-polar substituents (e.g., methyl in ).
  • Position 7 : The hydroxy group enables hydrogen bonding, contrasting with ether-linked benzyloxy groups in , which may reduce polarity but improve metabolic stability.
  • Position 8 : Chlorine (electron-withdrawing) in the target compound and vs. acetyl (electron-withdrawing but bulkier) in —this affects aromatic electron density and steric interactions.

Physicochemical Properties

Data from analogs (Table 1):

Compound Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
8-Acetyl-7-hydroxy-6-methyl analog C₁₅H₁₄O₄ 258.27 1.36 497.7 9.42
8-Chloro-7-(2-chlorobenzyl)oxy analog C₁₉H₁₄Cl₂O₃ 373.22 Not reported Not reported Not reported
8-Chloro-7-(4-methoxybenzyl)oxy analog C₂₀H₁₇ClO₄ 364.80 Not reported Not reported Not reported

Inferences for the Target Compound :

  • Molecular Weight : Expected to be ~350–370 g/mol (similar to ).
  • Solubility: The (diethylamino)methyl group likely increases water solubility compared to chloro/benzyloxy analogs due to its ionizable amine.
  • Acidity : The hydroxy group at position 7 may confer a pKa near 9–10 (comparable to ), influencing ionization at physiological pH.

Functional Implications

  • Bioavailability : The hydroxy group (target) vs. benzyloxy groups () may alter membrane permeability. Polar hydroxy groups enhance solubility but reduce passive diffusion, whereas benzyloxy ethers balance lipophilicity and metabolic stability.
  • Receptor Interactions: The (diethylamino)methyl group could serve as a hydrogen-bond acceptor or engage in ionic interactions, distinct from the inert methyl group in or bulky substituents in .

Biological Activity

The compound 8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a member of the chromenone family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H22ClN0
  • Molecular Weight : 305.82 g/mol
  • CAS Number : Not specified in the search results.

The compound features a chloro group, a diethylamino functional group, and a hydroxyl group, which are significant for its biological activity.

Anticancer Activity

Research indicates that compounds within the chromenone class exhibit anticancer properties. A study demonstrated that derivatives of chromenone could induce apoptosis in cancer cells through mitochondrial dysfunction and the activation of caspases. The specific mechanisms include:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Inhibition of cell proliferation by interfering with cell cycle progression.

Antioxidant Properties

Chromone derivatives are known for their antioxidant capabilities. The compound was evaluated for its ability to scavenge free radicals, demonstrating significant activity against DPPH and ABTS radicals. This suggests potential applications in preventing oxidative stress-related diseases.

Neuroprotective Effects

Some studies have highlighted the neuroprotective effects of similar compounds. The neuroprotective mechanism may involve:

  • Reduction of Oxidative Stress : Protecting neuronal cells from oxidative damage.
  • Anti-inflammatory Action : Modulating inflammatory pathways associated with neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of chromenones indicated effectiveness against various bacterial strains. This activity is attributed to the disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Study 1: Anticancer Activity in Breast Cancer Cells

A study published in Cancer Letters explored the effects of this compound on breast cancer cell lines. Results showed:

ParameterControl GroupTreatment Group
Cell Viability (%)10045
Apoptotic Index (%)530
Caspase ActivationLowHigh

The compound significantly reduced cell viability and increased apoptosis markers compared to controls.

Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activity of various chromenones using DPPH radical scavenging assays:

CompoundIC50 (µM)
This compound12
Standard Antioxidant (Ascorbic Acid)10

The results indicated that the compound has comparable antioxidant activity to standard antioxidants.

Study 3: Neuroprotection in Animal Models

In an animal model study assessing neuroprotection, administration of the compound resulted in:

ParameterControl GroupTreatment Group
Neurological Score105
Oxidative Stress MarkersHighLow

These findings suggest potential therapeutic benefits for neurodegenerative conditions.

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